(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride
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Overview
Description
(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the 3-chlorophenoxy Group: The 3-chlorophenoxy group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrrolidine ring with 3-chlorophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired ether linkage.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride serves as a building block for the synthesis of more complex molecules
Biology
The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
The compound finds applications in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(4-chlorophenoxy)pyrrolidine hydrochloride
- (3R)-3-(2-chlorophenoxy)pyrrolidine hydrochloride
- (3R)-3-(3-bromophenoxy)pyrrolidine hydrochloride
Uniqueness
(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride is unique due to the position of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the 3-chlorophenoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in drug development and research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13Cl2NO |
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Molecular Weight |
234.12 g/mol |
IUPAC Name |
(3R)-3-(3-chlorophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 |
InChI Key |
PLZHYTNQTCPVLC-HNCPQSOCSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)Cl.Cl |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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